H-Val-Asn-OH
Overview
Description
H-Val-Asn-OH, also known as Valyl-Asparagine, is a dipeptide composed of the amino acids valine and asparagine. This compound is significant in various biochemical processes and has roles as a metabolite. It is functionally related to L-valine and L-asparagine .
Mechanism of Action
Target of Action
The primary target of the compound H-Val-Asn-OH, also known as Val-Asn, is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV retrovirus, particularly in the proper assembly and maturation of infectious virions .
Mode of Action
The interaction of Val-Asn with its target, the HIV-1 protease, results in significant changes in the life cycle of the HIV retrovirus. The HIV-1 protease is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by Val-Asn disrupts the assembly and maturation of the virions, thereby inhibiting the progression of the viral infection .
Biochemical Pathways
Val-Asn affects the biochemical pathways involved in the life cycle of the HIV retrovirus. The HIV retrovirus infects T cells, and its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA then enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . The HIV-1 protease, the third virally encoded enzyme, is required to cleave a viral polyprotein precursor into individual mature proteins . The inhibition of this process by Val-Asn disrupts the assembly and maturation of the virions .
Pharmacokinetics
The compound’s effectiveness as an inhibitor of the hiv-1 protease suggests that it has sufficient bioavailability to interact with its target in the body .
Result of Action
The result of Val-Asn’s action is the disruption of the HIV retrovirus’s life cycle. By inhibiting the HIV-1 protease, Val-Asn prevents the proper assembly and maturation of infectious virions . This leads to a decrease in the number of infectious virions that can be produced, thereby inhibiting the progression of the viral infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield of the dipeptide .
Chemical Reactions Analysis
Types of Reactions
H-Val-Asn-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the asparagine residue.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
H-Val-Asn-OH has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of peptide chemistry and reactions.
Biology: Investigated for its role in metabolic pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Comparison with Similar Compounds
Similar Compounds
H-Asn-Val-OH: Another dipeptide with reversed amino acid sequence.
H-Val-Gln-OH: Contains glutamine instead of asparagine.
H-Val-Lys-OH: Contains lysine instead of asparagine
Uniqueness
H-Val-Asn-OH is unique due to its specific sequence of valine and asparagine, which imparts distinct biochemical properties. Its role as a metabolite and its specific interactions with proteins differentiate it from other similar dipeptides .
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(2)7(11)8(14)12-5(9(15)16)3-6(10)13/h4-5,7H,3,11H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITCOKQIPFWQQD-FSPLSTOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylasparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66170-00-1 | |
Record name | Valylasparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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